Ethyl 4-(2-aminoethoxy)benzoate
Overview
Description
Ethyl 4-(2-aminoethoxy)benzoate is a chemical compound that contains a total of 30 bonds: 15 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, 1 aliphatic primary amine, and 1 aromatic ether . It also contains a total of 30 atoms: 15 Hydrogen atoms, 11 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms .
Synthesis Analysis
This compound has been synthesized in various studies. For instance, a study reported the synthesis of a number of ethyl 4-(2-benzylalkyloxy)benzoates, which were evaluated for their activity to induce precocious metamorphosis in larvae of the silkworm, Bombyx mori . Another study reported the synthesis of a novel azo dye compound, Ethyl (E)-4- ( (5-hydroxy-3,4-bis (hydroxyl methyl)-6-methyl. pyridin-2-yl)diazenyl)benzoate (EAB), by the coupling reaction .Molecular Structure Analysis
The molecular structure of this compound includes 1 six-membered ring, 1 aromatic ester, 1 aliphatic primary amine, and 1 aromatic ether . It also contains 15 non-H bonds, 7 multiple bonds, 6 rotatable bonds, and 1 double bond .Scientific Research Applications
Chemical Modification and Biological Applications
Ethyl 4-(2-aminoethoxy)benzoate is a compound of interest in the field of medicinal chemistry due to its potential in the synthesis of bioactive molecules. It serves as a precursor in the synthesis of a wide range of compounds with significant pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. Its versatility as a synthetic substrate makes it invaluable in the preparation of medical products, offering a rich field for research in synthetic methodologies and pharmaceutical applications. The importance of this compound in organic synthesis highlights its role in the discovery of new bioactive molecules, with its use as a precursor enabling the exploration of novel pharmacological agents (Farooq & Ngaini, 2019).
Role in Drug Development and Disease Treatment
The discovery and investigation of compounds related to this compound over the last 15 years have demonstrated their efficacy as antineoplastic agents. These compounds exhibit cytotoxic properties, often surpassing contemporary anticancer drugs in potency. Two key features of these molecules are their selective toxicity towards tumors and their ability to modulate multi-drug resistance. They act through various mechanisms, including apoptosis induction, generation of reactive oxygen species, activation of certain caspases, and impacting mitochondrial functions. Additionally, they show promise in antimalarial and antimycobacterial properties. Early toxicity studies indicate their tolerability in mice, making them strong candidates for further evaluation as antineoplastic drugs. This reflects the compound's potential in the development of new therapeutic agents for cancer treatment (Hossain et al., 2020).
Properties
IUPAC Name |
ethyl 4-(2-aminoethoxy)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-2-14-11(13)9-3-5-10(6-4-9)15-8-7-12/h3-6H,2,7-8,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMQSCQEUUXRDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10557156 | |
Record name | Ethyl 4-(2-aminoethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10557156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119932-34-2 | |
Record name | Ethyl 4-(2-aminoethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10557156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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